benzyl 5-cyano-4-(2-furyl)-6-{[2-(mesitylamino)-2-oxoethyl]thio}-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Overview
Description
Benzyl 5-cyano-4-(2-furyl)-6-{[2-(mesitylamino)-2-oxoethyl]thio}-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C30H29N3O4S and its molecular weight is 527.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 527.18787759 g/mol and the complexity rating of the compound is 981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactions
Studies have detailed the synthesis and reactions of heterocyclic compounds that share structural similarities with the specified compound, highlighting their potential applications in developing new materials and drugs. For instance, research on the synthesis and reactions of furo[2,3-b]pyrroles and benzofuro[3,2-b]pyridine derivatives has provided insights into the creation of novel organic compounds with potential applications in medicinal chemistry and material sciences (Krutošíková et al., 1997) (Thapa et al., 2013).
Liquid Crystalline Properties
The mesomorphic properties of heterocyclic compounds, including those similar to the specified compound, have been studied, indicating their potential in liquid crystal technologies. For example, the synthesis of new heterocyclic liquid crystalline compounds has provided valuable information on their liquid crystal properties, which could be applied in the development of advanced display technologies (Karamysheva et al., 1981).
Nonlinear Optical Properties
Research on novel organic nonlinear optical chromophores containing furan conjugating bridges has explored the potential of these compounds in the field of optoelectronics. The study of chromophores such as 2-[{2-[(4-diethylamino-styreneyl)-furyl-5]-vinyl}-3-cyano-5,5dimethyl-5H-furan-2-ylidene]malononitrile (EFFC) has highlighted their applications in creating advanced materials for optical data storage and processing (Tang et al., 2012).
Antimicrobial Exploration
The antimicrobial potential of furyl-based compounds has been investigated, revealing their potential applications in developing new antimicrobial agents. Studies on the microbial evaluation of furyl-based cyanoiminopyrimidines have demonstrated their efficacy against various bacterial and fungal strains, indicating their potential use in pharmaceuticals (Vignesh & Ingarsal, 2021).
Properties
IUPAC Name |
benzyl 5-cyano-4-(furan-2-yl)-2-methyl-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4S/c1-18-13-19(2)28(20(3)14-18)33-25(34)17-38-29-23(15-31)27(24-11-8-12-36-24)26(21(4)32-29)30(35)37-16-22-9-6-5-7-10-22/h5-14,27,32H,16-17H2,1-4H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNJPAKVAZGPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=CO4)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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